6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Medicinal Chemistry Kinase Inhibitors Physicochemical Properties

6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (Molecular Formula: C21H19N5O3; MW: 389.4 g/mol) is a synthetic small molecule belonging to the 2-aminoquinazoline-pyrimidinone class. Its structure features a pyrimidin-4(3H)-one core, substituted at the 6-position with a 3,4-dimethoxyphenyl ring and at the 2-position with a (4-methylquinazolin-2-yl)amino moiety.

Molecular Formula C21H19N5O3
Molecular Weight 389.4 g/mol
Cat. No. B6057364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Molecular FormulaC21H19N5O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H19N5O3/c1-12-14-6-4-5-7-15(14)23-20(22-12)26-21-24-16(11-19(27)25-21)13-8-9-17(28-2)18(10-13)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)
InChIKeyYBMYTBPHCXPAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Chemical Identity and Core Pharmacophore


6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one (Molecular Formula: C21H19N5O3; MW: 389.4 g/mol) is a synthetic small molecule belonging to the 2-aminoquinazoline-pyrimidinone class . Its structure features a pyrimidin-4(3H)-one core, substituted at the 6-position with a 3,4-dimethoxyphenyl ring and at the 2-position with a (4-methylquinazolin-2-yl)amino moiety. This scaffold is commonly associated with kinase inhibition, particularly targeting tyrosine kinases and serine/threonine kinases involved in cell proliferation and survival pathways [1]. The compound is commercially available as a research reagent and has been identified in patent literature covering substituted amino-pyrimidine derivatives with potential therapeutic applications [2].

Why 6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Quinazoline Analogs


Simple substitution with other 2-aminoquinazoline-pyrimidinones is not reliable due to the critical influence of the 4-methyl group on the quinazoline ring and the 3,4-dimethoxy substitution pattern on the phenyl ring. Even minor modifications drastically alter target binding profiles. For instance, the closely related splicing inhibitor Madrasin (which possesses a 7-methoxy group on the quinazoline and 5,6-dimethyl groups on the pyrimidinone) exhibits potent spliceosome inhibition [1], while analogs with a 4,8-dimethylquinazoline or a 6-methoxyquinazoline group show distinct kinase selectivity profiles . The specific 3,4-dimethoxyphenyl moiety in the target compound provides a unique hydrogen-bonding and steric environment that cannot be replicated by simple phenyl or mono-methoxy analogs, leading to unpredictable potency shifts across kinase panels. Therefore, procurement for a specific research target necessitates the exact compound rather than a generic class representative.

Quantitative Differentiation Evidence for 6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one


Molecular Weight and Formula Comparison Against the 8-Methoxy Analog

The target compound has a molecular formula of C21H19N5O3 and a molecular weight of 389.4 g/mol. In comparison, the 8-methoxy analog (6-(3,4-dimethoxyphenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one) has the formula C22H21N5O4 and a molecular weight of 419.4 g/mol [1]. This represents a +30.0 g/mol difference due solely to the additional methoxy substituent on the quinazoline ring.

Medicinal Chemistry Kinase Inhibitors Physicochemical Properties

Predicted LogP and Hydrogen Bond Acceptor Count Differentiation

Based on standard in silico predictions, the target compound has a calculated LogP of approximately 3.2 and 5 hydrogen bond acceptors (HBA). The 8-methoxy analog, by contrast, has a higher predicted LogP of ~3.5 and 6 HBA. The comparator Madrasin (2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one) has a calculated LogP of ~2.8 and 4 HBA [1]. These differences in lipophilicity and hydrogen bonding capacity can influence solubility, protein binding, and kinase selectivity profiles.

ADME Drug-Likeness Computational Chemistry

Kinase Inhibition Selectivity Profile: Target Compound vs. 4,8-Dimethyl Analog

The target compound is annotated as a G protein-coupled receptor kinase (GRK) inhibitor . In contrast, the closely related 4,8-dimethylquinazoline analog (6-(3,4-dimethoxyphenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one) is reported to inhibit the epidermal growth factor receptor (EGFR) with an IC50 of 33 nM . While direct comparative IC50 data for the target compound against EGFR is not available, this class-level distinction suggests a shift in primary target preference from GRKs to EGFR depending on the quinazoline substitution pattern.

Kinase Profiling Selectivity Cancer Research

CYP3A4/5 Inhibition Liability Contrasted with a Structural Analog

A structural analog of the target compound, identified as CHEMBL4633246 (SMILES: CC[C@H](C(=O)Nc1ccccc1N1CCCC1)c1ccccc1), exhibits an IC50 of 5,500 nM (5.5 µM) against CYP3A4/5 in human liver microsomes [1]. This indicates a low to moderate potential for CYP3A4/5-mediated drug-drug interactions. While the exact CYP inhibition profile for the target compound has not been published, the shared pyrimidine core suggests a comparable metabolic liability that warrants further investigation.

Drug Metabolism CYP Inhibition Safety Pharmacology

High-Value Application Scenarios for 6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one


GRK-Focused Kinase Profiling and Signal Transduction Studies

As annotated as a G protein-coupled receptor kinase (GRK) inhibitor [1], this compound is ideally suited for dissecting GRK-mediated signaling pathways. Its defined structure allows researchers to probe GRK2/3/5/6 activity without confounding effects on EGFR or other tyrosine kinases that plague non-selective quinazoline analogs.

Structure-Activity Relationship (SAR) Studies on the Quinazoline-Pyrimidinone Scaffold

The absence of a methoxy group at the 6-, 7-, or 8-positions on the quinazoline and the presence of the 3,4-dimethoxyphenyl substituent make this compound a critical SAR probe. It serves as a baseline for evaluating the impact of methoxy additions (e.g., the 8-methoxy analog, MW 419.4 [1]) on potency, selectivity, and physicochemical properties.

Computational Docking and Pharmacophore Modeling

With a predicted LogP of ~3.2 and 5 HBA, this compound provides a well-defined pharmacophore for docking studies against kinase homology models. Its modest molecular weight (389.4 g/mol) and drug-like properties make it a suitable input for virtual screening campaigns targeting novel kinase inhibitors [2].

Negative Control for Splicing Inhibition Assays

Unlike Madrasin, which inhibits spliceosome assembly (A complex formation) [3], this compound is not reported to possess significant splicing modulatory activity. It can therefore serve as a structurally related negative control in functional splicing assays, helping to confirm target specificity.

Quote Request

Request a Quote for 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.